4,4'-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by its two pyrazole rings connected via a 1,3-phenylenebis(methylene) linker. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) typically involves a multi-step reaction process. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 1,3-phenylenebis(methylene) dibromide in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrazole ring is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an antioxidant and anticancer agent.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins such as Bax and cleaved caspase-3 . It can also inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
4,4’-[1,4-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole): Similar structure but with a different linker position.
4,4’-[Arylmethylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Similar pyrazole derivatives with different substituents.
Uniqueness
4,4’-[1,3-Phenylenebis(methylene)]bis(3,5-dimethyl-1H-pyrazole) is unique due to its specific linker position and the presence of two 3,5-dimethyl-1H-pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
885609-02-9 |
---|---|
Molecular Formula |
C18H22N4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[[3-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenyl]methyl]-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C18H22N4/c1-11-17(12(2)20-19-11)9-15-6-5-7-16(8-15)10-18-13(3)21-22-14(18)4/h5-8H,9-10H2,1-4H3,(H,19,20)(H,21,22) |
InChI Key |
HTSPKIMKLXWHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC(=CC=C2)CC3=C(NN=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.